molecular formula C18H21NO3 B5196639 N-[(4-butoxyphenyl)methyl]-1,3-benzodioxol-5-amine

N-[(4-butoxyphenyl)methyl]-1,3-benzodioxol-5-amine

Cat. No.: B5196639
M. Wt: 299.4 g/mol
InChI Key: DLNRDAJQFZSZLJ-UHFFFAOYSA-N
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Description

N-[(4-butoxyphenyl)methyl]-1,3-benzodioxol-5-amine is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring fused with an amine group and a butoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-butoxyphenyl)methyl]-1,3-benzodioxol-5-amine typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 4-butoxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction. The mixture is then subjected to reflux conditions to ensure complete reaction and high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced chromatographic techniques are essential for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[(4-butoxyphenyl)methyl]-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro and nitroso derivatives.

    Reduction: Reduction of the nitro group in this compound can lead to the formation of amino derivatives.

    Substitution: The benzodioxole ring in this compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed:

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

N-[(4-butoxyphenyl)methyl]-1,3-benzodioxol-5-amine has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of similar compounds.

    Biology: Studied for its interaction with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential use in therapeutic applications, although its high potency and risk of side effects limit its therapeutic applications.

    Industry: Utilized in forensic toxicology to understand the metabolism and toxicokinetics of similar compounds.

Mechanism of Action

The mechanism by which N-[(4-butoxyphenyl)methyl]-1,3-benzodioxol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. It acts as an agonist at certain receptors, leading to a cascade of cellular events that result in its observed effects. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with various enzymes and receptors in biological systems .

Comparison with Similar Compounds

    Butonitazene: A synthetic opioid with similar structural features but different pharmacological properties.

    Indazole Derivatives: Compounds with a similar benzodioxole ring structure but different functional groups and biological activities.

Uniqueness: N-[(4-butoxyphenyl)methyl]-1,3-benzodioxol-5-amine is unique due to its specific combination of a benzodioxole ring and a butoxyphenyl moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-butoxyphenyl)methyl]-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-2-3-10-20-16-7-4-14(5-8-16)12-19-15-6-9-17-18(11-15)22-13-21-17/h4-9,11,19H,2-3,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNRDAJQFZSZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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